Diethenylbis[4-(trifluoromethyl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(trifluoromethyl)phenyl]divinylsilane is an organosilicon compound characterized by the presence of two trifluoromethylphenyl groups attached to a divinylsilane core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(trifluoromethyl)phenyl]divinylsilane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with divinyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of Bis[4-(trifluoromethyl)phenyl]divinylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(trifluoromethyl)phenyl]divinylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol derivatives, ethyl-substituted silanes, and various functionalized silanes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis[4-(trifluoromethyl)phenyl]divinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: Research into its potential as a component in pharmaceuticals is ongoing, particularly for its role in enhancing drug stability and bioavailability.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh environments.
Wirkmechanismus
The mechanism by which Bis[4-(trifluoromethyl)phenyl]divinylsilane exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The divinylsilane core provides a flexible scaffold that can undergo various chemical modifications, enabling the compound to participate in diverse biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl groups but lacks the divinylsilane core, resulting in different chemical properties and applications.
Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether: This compound contains similar trifluoromethylphenyl groups but is used primarily in the synthesis of fluorinated polyimides.
Uniqueness
Bis[4-(trifluoromethyl)phenyl]divinylsilane is unique due to its combination of trifluoromethyl groups and a divinylsilane core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various advanced applications.
Eigenschaften
CAS-Nummer |
920743-67-5 |
---|---|
Molekularformel |
C18H14F6Si |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
bis(ethenyl)-bis[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C18H14F6Si/c1-3-25(4-2,15-9-5-13(6-10-15)17(19,20)21)16-11-7-14(8-12-16)18(22,23)24/h3-12H,1-2H2 |
InChI-Schlüssel |
DBVZPDZLKXTILK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C=C)(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.